molecular formula C16H20FN3O5S B2961332 N1-allyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872986-61-3

N1-allyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2961332
CAS RN: 872986-61-3
M. Wt: 385.41
InChI Key: IUPNFEXRWOHOJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-allyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, also known as FOXY-5, is a chemical compound that has gained attention in the scientific research community due to its potential use as a biochemical tool. FOXY-5 is a potent and selective inhibitor of a protein called heat shock protein 70 (Hsp70), which is involved in various cellular processes such as protein folding, transport, and degradation.

Mechanism of Action

N1-allyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide binds to Hsp70 at a specific site, called the nucleotide-binding domain (NBD), which is involved in the ATPase activity of the protein. N1-allyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide inhibits the ATPase activity of Hsp70, which is required for its chaperone function. This inhibition leads to the accumulation of misfolded and aggregated proteins, which can be used to study the role of Hsp70 in protein folding and degradation.
Biochemical and Physiological Effects:
N1-allyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has been shown to have various biochemical and physiological effects. Inhibition of Hsp70 by N1-allyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide leads to the accumulation of misfolded and aggregated proteins, which can be used to study the role of Hsp70 in protein folding and degradation. N1-allyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a potential therapeutic strategy for cancer.

Advantages and Limitations for Lab Experiments

N1-allyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has several advantages as a biochemical tool for studying Hsp70. It is a potent and selective inhibitor of Hsp70, which allows for the specific inhibition of Hsp70 without affecting other related proteins. N1-allyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has also been shown to have good cell permeability and stability, which makes it suitable for use in cell-based assays.
However, there are also limitations to the use of N1-allyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide in lab experiments. N1-allyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has a short half-life in vivo, which limits its use in animal studies. N1-allyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide also has low solubility in aqueous solutions, which can affect its efficacy in some assays.

Future Directions

For research on N1-allyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide include optimization of the synthesis method, investigation of its pharmacokinetics and pharmacodynamics, development of analogs with improved properties, and evaluation of its efficacy as a therapeutic agent.

Synthesis Methods

The synthesis of N1-allyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis method includes the preparation of an oxalamide intermediate, which is then reacted with a sulfonyl chloride to form the desired product. The synthesis method has been optimized to achieve high yields and purity of N1-allyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide.

Scientific Research Applications

N1-allyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has been extensively studied for its potential use as a biochemical tool in scientific research. Hsp70 is a highly conserved protein that is involved in various cellular processes, and its overexpression has been linked to various diseases such as cancer, neurodegenerative disorders, and viral infections. Therefore, the inhibition of Hsp70 has emerged as a potential therapeutic strategy for these diseases.
N1-allyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has been shown to selectively inhibit Hsp70, without affecting other related proteins. This selectivity makes N1-allyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide a valuable tool for studying the role of Hsp70 in various cellular processes and diseases. N1-allyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has been used in various studies to investigate the mechanism of action of Hsp70, as well as its potential as a therapeutic target.

properties

IUPAC Name

N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-prop-2-enyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O5S/c1-2-8-18-15(21)16(22)19-11-14-20(9-3-10-25-14)26(23,24)13-6-4-12(17)5-7-13/h2,4-7,14H,1,3,8-11H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPNFEXRWOHOJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-allyl-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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